1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane is a complex organic compound with significant industrial and scientific applications. This compound is known for its unique structure, which includes isocyanate groups and oxirane rings, making it highly reactive and versatile in various chemical processes.
Vorbereitungsmethoden
The synthesis of 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane typically involves the reaction of amines with phosgene to produce isocyanates. Industrial production methods often involve the hydrogenation of methylene diphenyl diisocyanate (MDI) to produce hydrogenated MDI, which can then be further reacted to form the desired compound .
Analyse Chemischer Reaktionen
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane undergoes various chemical reactions, including:
Addition Reactions: The isocyanate groups readily react with compounds containing active hydrogens, such as amines and polyols, to form ureas and urethanes.
Polymerization: The oxirane rings can undergo polymerization to form polyethers, which are used in the production of polyurethane foams and coatings.
Hydrolysis: Isocyanates can hydrolyze in the presence of water to form amines and carbon dioxide.
Common reagents used in these reactions include amines, polyols, and water. The major products formed from these reactions are ureas, urethanes, and polyethers.
Wissenschaftliche Forschungsanwendungen
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane involves the reactivity of its isocyanate groups and oxirane rings. The isocyanate groups react with nucleophiles, such as amines and alcohols, to form stable covalent bonds. This reactivity is exploited in the formation of polyurethanes and other polymers . The oxirane rings can undergo ring-opening reactions, leading to the formation of polyethers and other polymeric structures .
Vergleich Mit ähnlichen Verbindungen
1-Isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane is unique due to its combination of isocyanate and oxirane functionalities. Similar compounds include:
Methylene diphenyl diisocyanate (MDI): Used in the production of polyurethanes but lacks the oxirane functionality.
Toluene diisocyanate (TDI): Another isocyanate used in polyurethane production, but it is more volatile and toxic compared to the compound .
Hexamethylene diisocyanate (HDI): Used in coatings and adhesives, but it does not contain oxirane rings.
The presence of both isocyanate and oxirane groups in this compound makes it particularly versatile and valuable in various applications.
Eigenschaften
CAS-Nummer |
60857-76-3 |
---|---|
Molekularformel |
C20H32N2O4 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
1-isocyanato-4-[(4-isocyanatocyclohexyl)methyl]cyclohexane;2-methyloxirane;oxirane |
InChI |
InChI=1S/C15H22N2O2.C3H6O.C2H4O/c18-10-16-14-5-1-12(2-6-14)9-13-3-7-15(8-4-13)17-11-19;1-3-2-4-3;1-2-3-1/h12-15H,1-9H2;3H,2H2,1H3;1-2H2 |
InChI-Schlüssel |
SWMWMCFQCFZPNF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CO1.C1CC(CCC1CC2CCC(CC2)N=C=O)N=C=O.C1CO1 |
Verwandte CAS-Nummern |
60857-76-3 120228-94-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.